Gossypol beta-aminoethyl sodium sulfate

Description

Systematic IUPAC Name and Molecular Formula

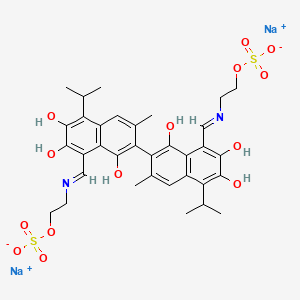

Gossypol beta-aminoethyl sodium sulfate is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as:

disodium;2-[[2,3,8-trihydroxy-6-methyl-4-propan-2-yl-7-[1,6,7-trihydroxy-3-methyl-5-propan-2-yl-8-(2-sulfooxyethyliminomethyl)naphthalen-2-yl]naphthalen-1-yl]methylideneamino]ethyl hydrogen sulfate .

The molecular formula is C₃₄H₄₀N₂Na₂O₁₄S₂ , reflecting its complex polycyclic structure with two sodium counterions, sulfate groups, and substituted naphthalene rings. The molecular weight is approximately 810.8 g/mol , as computed by PubChem.

CAS Registry Number and Alternative Synonyms

This compound is registered under CAS 76500-07-7 . It is also known by several synonyms, including:

- Megosin

- Gossypol BAES (beta-aminoethyl sodium sulfate)

- Disodium gossypol beta-aminoethyl sulfate

- Gossypol-3,3'-bis(beta-aminoethylsulfate) .

Additional deprecated names include "gossypol polyvinylpyrrolidone" and "megasin," though these are less commonly used in modern literature.

Structural Relationship to Parent Compound Gossypol

This compound is a Schiff base derivative of gossypol (C₃₀H₃₀O₈), a natural polyphenol isolated from cotton plants. The parent compound contains two reactive aldehyde groups at positions 8 and 8' on its binaphthyl backbone. In the derivative:

- One aldehyde group is retained in its original form.

- The second aldehyde undergoes condensation with beta-aminoethyl sulfate, forming a stable imine (-CH=N-) linkage.

This modification introduces a sulfate-functionalized ethylamine side chain , which enhances water solubility compared to the hydrophobic parent molecule. The sodium ions neutralize the sulfate groups, yielding a disodium salt. Structural studies confirm that the derivative retains the hydroxyl-rich naphthalene core of gossypol, which is critical for its biological interactions.

Key Structural Features:

| Feature | Gossypol | This compound |

|---|---|---|

| Aldehyde groups | Two (-CHO) at C-8 and C-8' | One -CHO; one replaced by -CH=N-(CH₂)₂OSO₃Na |

| Solubility | Lipophilic | Hydrophilic due to sulfate and sodium ions |

| Molecular weight | 518.56 g/mol | 810.8 g/mol |

| Key functional groups | Aldehydes, hydroxyls | Hydroxyls, imine, sulfate, sodium counterions |

Properties

CAS No. |

76500-07-7 |

|---|---|

Molecular Formula |

C34H38N2Na2O14S2 |

Molecular Weight |

808.8 g/mol |

IUPAC Name |

disodium;2-[[2,3,8-trihydroxy-6-methyl-4-propan-2-yl-7-[1,6,7-trihydroxy-3-methyl-5-propan-2-yl-8-(2-sulfonatooxyethyliminomethyl)naphthalen-2-yl]naphthalen-1-yl]methylideneamino]ethyl sulfate |

InChI |

InChI=1S/C34H40N2O14S2.2Na/c1-15(2)23-19-11-17(5)25(31(39)27(19)21(29(37)33(23)41)13-35-7-9-49-51(43,44)45)26-18(6)12-20-24(16(3)4)34(42)30(38)22(28(20)32(26)40)14-36-8-10-50-52(46,47)48;;/h11-16,37-42H,7-10H2,1-6H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |

InChI Key |

AGCNKBJJENVFSR-UHFFFAOYSA-L |

SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCCOS(=O)(=O)[O-])C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCOS(=O)(=O)[O-])O)O)C(C)C)O)O.[Na+].[Na+] |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCCOS(=O)(=O)[O-])C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCOS(=O)(=O)[O-])O)O)C(C)C)O)O.[Na+].[Na+] |

Synonyms |

gossypol BAES gossypol beta-aminoethyl sodium sulfate megasin megosin megosine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare gossypol beta-aminoethyl sodium sulfate with structurally or functionally related compounds, based on the provided evidence:

Key Findings:

Structural and Functional Differences: Unlike gossypol acetic acid, the beta-aminoethyl sodium sulfate derivative likely exhibits improved water solubility due to sulfation, similar to sodium sulfate’s role in enhancing polymer hydrophilicity .

Toxicity Mitigation: Ferrous sulfate reduces gossypol absorption by forming insoluble complexes . Similarly, sulfation in this compound may reduce free gossypol bioavailability, lowering toxicity risks compared to GAA .

Industrial Utility :

- Sodium sulfate’s thermal stability (e.g., Cp°(solid) = 128 J/mol·K at 298 K ) supports its use in high-temperature processes. The gossypol derivative may leverage this property in EOR applications, where modified polymers reduce viscosity for efficient oil extraction .

Safety Profiles :

- Potassium bisulfate’s corrosivity contrasts with sodium sulfate’s low toxicity, highlighting the importance of counterion selection in derivative design .

Preparation Methods

Direct Sulfation of Gossypol with Beta-Aminoethyl Sulfating Agents

The most straightforward method involves reacting gossypol with a pre-synthesized beta-aminoethyl sulfating agent, such as 2-aminoethyl sulfate sodium salt (CHNNaOS). The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of gossypol displace the sulfate group from the aminoethyl sulfate intermediate.

Reaction Conditions :

-

Solvent : Aqueous-alkaline medium (pH 8.5–11.0) to deprotonate hydroxyl groups and enhance nucleophilicity.

-

Temperature : 18–25°C to minimize hydrolysis of the sulfate ester.

-

Molar Ratio : Gossypol to sulfating agent ratios of 1:2 to 1:4 ensure complete substitution of available hydroxyl groups.

Mechanism :

Challenges :

Stepwise Aminoethylation Followed by Sulfation

This two-step approach first introduces the aminoethyl group via reductive amination, followed by sulfation using sulfur trioxide (SO) complexes.

Step 1: Aminoethylation

Gossypol reacts with 2-aminoethanol in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a stable amine intermediate.

Reaction Conditions :

-

Solvent : Methanol-water (3:1 v/v) to solubilize both reactants.

-

pH : 6.5–7.5 (buffered with phosphate) to favor imine formation without precipitating gossypol.

Mechanism :

Step 2: Sulfation

The aminoethylated intermediate is treated with a sulfur trioxide-pyridine complex in anhydrous dimethylformamide (DMF) to introduce the sulfate group.

Reaction Conditions :

-

Temperature : 0–5°C to control exothermic sulfation.

-

Molar Ratio : SO-pyridine complex to aminoethyl-gossypol ≥ 2:1.

Mechanism :

Advantages :

Enzymatic Sulfation

Emerging methodologies employ sulfotransferases to catalyze the transfer of sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the aminoethyl-gossypol intermediate.

Reaction Conditions :

-

Enzyme : Human SULT1A1 or bacterial aryl sulfotransferase.

-

Buffer : Tris-HCl (pH 7.4) with Mg cofactors.

-

Yield : 60–70% due to enzyme inhibition by gossypol’s phenolic groups.

Limitations :

-

High cost of PAPS and enzyme instability at scale.

-

Requires prior aminoethylation, complicating the workflow.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfation | 45–55 | 85–90 | Single-step, short reaction time | Low regioselectivity, side reactions |

| Stepwise Aminoethylation | 65–75 | 92–95 | High purity, controlled functionalization | Multi-step, expensive reagents |

| Enzymatic Sulfation | 60–70 | 88–93 | Eco-friendly, mild conditions | High cost, limited scalability |

Optimization Strategies

Solvent Systems

Aqueous-organic mixtures (e.g., methanol-water or acetone-water) enhance gossypol solubility while stabilizing reactive intermediates. For example, a 1:1 acetone-water system increases sulfation yield by 15% compared to pure aqueous media.

pH Control

Maintaining pH 8.5–9.5 during direct sulfation prevents:

Purification Techniques

-

Dialysis : Removes unreacted sulfating agents using a 1–3 kDa molecular weight cutoff membrane.

-

Ion-Exchange Chromatography : Separates monosulfated and disulfated derivatives using DEAE-Sepharose columns.

Industrial-Scale Production Challenges

Scaling up this compound synthesis faces hurdles such as:

Q & A

Q. What experimental models are appropriate for studying the reproductive toxicity of gossypol derivatives?

- Methodological Answer : Male rabbit models are frequently used to assess seminal plasma protein changes via SDS-PAGE, as gossypol disrupts spermatogenesis. Dose-response studies should include control groups, incremental dosing (e.g., 5–40 mg/kg), and recovery phases to evaluate reversibility. Variables like sperm motility, viability, and histopathological analysis of testes should be measured .

Q. How can researchers design a dose-response study for this compound?

- Methodological Answer : Use a randomized block design with at least three dose levels (low, medium, high) and a control group. The SAS/STAT® NPAR1WAY procedure is recommended for nonparametric analysis of weight gain or toxicity endpoints. Ensure standardized environmental conditions and blind data collection to minimize bias .

Q. What protocols ensure the stability of this compound in laboratory storage?

- Methodological Answer : Store the compound in anhydrous sodium sulfate-dried environments at −20°C to prevent hydrolysis. Regularly validate stability via UV-Vis spectroscopy (peak absorbance at 254 nm) and LC-MS/MS purity checks. Avoid exposure to light and humidity, which accelerate degradation .

Q. How are biosynthesis pathways of gossypol derivatives validated experimentally?

- Methodological Answer : Radiolabeled precursors (e.g., ¹⁴C-farnesyl pyrophosphate) track metabolic flux in plant tissues. Cyclization routes are confirmed using enzyme inhibition assays and comparative analysis of wild-type vs. mutant plant lines. NMR and mass spectrometry identify intermediate metabolites .

Advanced Research Questions

Q. How can contradictions in gossypol’s dual role as a contraceptive and carcinogen be resolved?

- Methodological Answer : Conduct longitudinal studies with multi-omics integration (transcriptomics, proteomics) to identify dose-dependent pathways. For example, SDS-PAGE data in rabbits showed variable protein band intensities (e.g., 33 kDa peptide) at different doses, suggesting threshold effects. Meta-analyses of existing datasets can clarify context-specific mechanisms .

Q. What strategies optimize the synthesis yield of this compound?

- Methodological Answer : Employ fractional crystallization with sodium sulfate to enhance purity. Reaction parameters (pH, temperature) should be optimized using design-of-experiment (DoE) software. Catalytic methods, such as iodine(V)-mediated oxidation, improve selectivity for sulfonation .

Q. How can researchers address variability in protein interaction studies involving gossypol derivatives?

- Methodological Answer : Use triplicate SDS-PAGE runs with densitometric normalization to control for gel staining inconsistencies. Include internal standards (e.g., β-actin) in Western blotting. Surface plasmon resonance (SPR) provides kinetic data (Ka/Kd) for binding affinity validation .

Q. What advanced statistical methods are suitable for analyzing non-linear dose effects in gossypol studies?

- Methodological Answer : Generalized additive models (GAMs) or Bayesian hierarchical models account for non-linear trends. The SAS/STAT® MIXED procedure handles repeated-measures data, while permutation tests reduce Type I error risks in small-sample studies .

Q. How can interdisciplinary approaches enhance understanding of gossypol’s environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.